N-Methyl-N-Cbz-L-valine tert-butyl ester is a synthetic compound with the molecular formula and a molecular weight of approximately 321.41 g/mol. This compound is characterized by the presence of a tert-butyl ester group, a benzyloxycarbonyl (Cbz) protecting group, and an N-methyl substitution on the L-valine amino acid backbone. The Cbz group serves to protect the amine functionality during
While specific studies on N-Methyl-N-Cbz-L-valine tert-butyl ester itself may be limited, derivatives of L-valine are known to play crucial roles in biological systems. Valine is an essential branched-chain amino acid involved in muscle metabolism, tissue repair, and nitrogen balance maintenance in the body . The structural modifications provided by the Cbz and tert-butyl groups may influence its bioactivity and solubility, potentially leading to enhanced therapeutic profiles when used in peptide formulations.
The synthesis of N-Methyl-N-Cbz-L-valine tert-butyl ester can be achieved through several methods:
N-Methyl-N-Cbz-L-valine tert-butyl ester finds applications primarily in:
Interaction studies involving N-Methyl-N-Cbz-L-valine tert-butyl ester typically focus on its role in peptide interactions. The presence of protective groups allows for selective interactions during synthesis without interference from side reactions. Additionally, studies may explore how modifications to valine influence binding affinities and activity in biological systems, particularly in relation to receptor binding and enzyme interactions.
Several compounds share structural similarities with N-Methyl-N-Cbz-L-valine tert-butyl ester. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Cbz-L-valine | C13H17NO4 | No methyl group; commonly used as a reference |
N-Methyl-L-valine | C6H13NO2 | Lacks protective groups; more reactive |
N-Boc-L-valine | C12H23NO4 | Uses a different protective group (Boc) |
N-Cbz-D-valine | C13H17NO4 | D-enantiomer; useful for studying chirality effects |
L-Valine tert-butyl ester | C9H17NO2 | Simpler structure; lacks methyl and Cbz protection |
N-Methyl-N-Cbz-L-valine tert-butyl ester stands out due to its combination of protective groups that allow for versatile synthetic pathways while maintaining stability and reactivity suitable for peptide synthesis. Its unique structure enhances its utility in drug development and biochemical research compared to simpler derivatives that may not offer the same level of control during synthesis.
N-Methyl-N-Cbz-L-valine tert-butyl ester is a doubly protected valine derivative designed for sequential deprotection in solid-phase peptide synthesis (SPPS). Its systematic IUPAC name, tert-butyl N-((benzyloxy)carbonyl)-N-methyl-L-valinate, reflects the stereochemical and functional group architecture. The molecular formula C₁₈H₂₇NO₄ (molecular weight 321.42 g/mol) incorporates three protective elements:
Property | Value | Source |
---|---|---|
CAS Number | 23161-76-4 | |
Molecular Formula | C₁₈H₂₇NO₄ | |
Molecular Weight | 321.42 g/mol | |
Storage Temperature | 2–8°C (moisture-sensitive) | |
Hazard Statements | H315, H319, H335 |
The stereochemistry at the α-carbon (L-configuration) ensures compatibility with biological systems, while the tert-butyl ester enhances solubility in nonpolar solvents like dichloromethane.
The evolution of this compound traces to Leonidas Zervas’ 1932 discovery of the Cbz (Z) protecting group, which revolutionized peptide synthesis by enabling reversible amine protection. Prior to Zervas’ work, uncontrolled polymerization plagued early attempts at peptide elongation. The Cbz group’s introduction via benzyl chloroformate (Z-Cl) allowed sequential deprotection under mild hydrogenolysis conditions, forming the basis of the Bergmann-Zervas carbobenzyl method.
N-Methylation emerged later as a strategy to suppress diketopiperazine formation during cyclization reactions. By the 1980s, the integration of tert-butyl esters (acid-labile) with Cbz groups (hydrogenolysis-labile) enabled orthogonal protection schemes critical for synthesizing complex peptides like oxytocin analogs.
In contemporary SPPS, this compound addresses two persistent challenges:
A 2022 study utilized this derivative to construct a hexavalinated antimicrobial peptide. The tert-butyl ester’s stability during Emoc-based SPPS allowed a 78% yield after 15 cycles, with <2% racemization detected by chiral HPLC. Comparative data against non-methylated analogs showed a 40% reduction in aggregation during resin cleavage.